molecular formula C15H14ClN3O3S2 B2942724 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 2415457-00-8

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2942724
CAS No.: 2415457-00-8
M. Wt: 383.87
InChI Key: NMJNMUDSJFJVFB-UHFFFAOYSA-N
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Description

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the pyrazole to the phenyl ring: This step involves a nucleophilic substitution reaction where the pyrazole is attached to a phenyl ring substituted with a leaving group.

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Sulfonamide formation: The final step involves the reaction of the thiophene derivative with chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with benzene or furan rings.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S2/c16-14-6-7-15(23-14)24(21,22)18-10-13(20)11-2-4-12(5-3-11)19-9-1-8-17-19/h1-9,13,18,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNMUDSJFJVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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